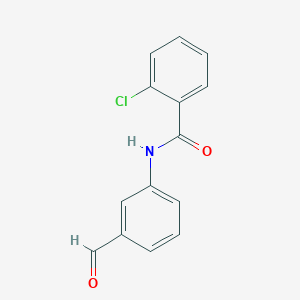

2-chloro-N-(3-formylphenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Organic Chemistry Research

The benzamide scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds. researchgate.netwalshmedicalmedia.comresearchgate.netontosight.ai Its prevalence stems from the amide bond's ability to form stable hydrogen bonds, a key interaction in molecular recognition at biological targets. researchgate.net Benzamide derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory properties. researchgate.netwalshmedicalmedia.com The N-acylbenzamide linkage, in particular, provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of electronic and steric properties to optimize biological activity. researchgate.netacs.org The versatility of the benzamide core makes it a privileged substructure in drug discovery and a focal point of synthetic methodology development. researchgate.netontosight.ai

Role of Formyl Functionality in Advanced Synthetic Methodologies

The formyl group (an aldehyde) is one of the most versatile functional groups in organic synthesis. tcichemicals.com Its electrophilic carbon atom makes it a prime target for a wide range of nucleophilic additions, including Grignard reactions, Wittig reactions, and aldol (B89426) condensations, enabling the construction of complex carbon skeletons. tcichemicals.com Furthermore, the formyl group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a diverse array of other functional groups. tcichemicals.com In the context of a formylphenyl motif, the aldehyde group serves as a synthetic handle for the elaboration of the aromatic ring through various transformations such as reductive amination to form amines, or as a substrate in cross-coupling reactions. tcichemicals.comrichmond.edu This synthetic utility makes formyl-containing compounds highly valuable building blocks in the synthesis of natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.net

Positioning of 2-chloro-N-(3-formylphenyl)benzamide within Diversified Chemical Space

This compound, with its distinct combination of a chloro-substituted benzamide and a meta-substituted formylphenyl ring, occupies a unique position in chemical space. The presence of three key functional handles—the amide linkage, the chloro substituent, and the formyl group—offers multiple avenues for chemical modification. The chloro atom can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The formyl group, as previously discussed, is a gateway to a plethora of chemical transformations. The amide bond itself can be a site for further chemical reactions or act as a conformational constraint. This trifunctional nature makes this compound a versatile intermediate for the generation of diverse compound libraries for screening in drug discovery and materials science.

Below are some of the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 722467-66-5 |

| Molecular Formula | C₁₄H₁₀ClNO₂ |

| Molecular Weight | 259.69 g/mol |

| Topological Polar Surface Area (TPSA) | 46.17 Ų |

| Predicted logP | 3.4048 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

This data is based on computational predictions. chemscene.com

Overview of Research Trajectories for Complex Aromatic Amides

Current research on complex aromatic amides is multifaceted, with significant efforts directed towards the development of novel synthetic methodologies for their efficient construction. mdpi.comnih.govorganic-chemistry.org The direct amidation of carboxylic acids and the C-H activation/amination of aromatic rings are areas of intense investigation, aiming to provide more sustainable and atom-economical routes to these valuable compounds. organic-chemistry.org Another major research trajectory involves the design and synthesis of novel aromatic amides with tailored biological activities. This often involves the use of computational modeling to predict interactions with biological targets and the application of combinatorial chemistry to generate large libraries of compounds for high-throughput screening. Furthermore, the unique photophysical and electronic properties of some aromatic amides are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The structural features of this compound make it a relevant candidate for exploration within these research avenues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-formylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-13-7-2-1-6-12(13)14(18)16-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKQNQAYVNFMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 3 Formylphenyl Benzamide

Reactions Involving the Formyl Group

The aldehyde, or formyl group, is the most reactive site on 2-chloro-N-(3-formylphenyl)benzamide. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, and it can readily participate in oxidation, reduction, olefination, and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The carbonyl carbon, being electron-deficient, readily accepts electron pairs from nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN), the formyl group of this compound is expected to undergo nucleophilic addition to form a cyanohydrin. pressbooks.publibretexts.org The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgopenstax.org Subsequent protonation of the resulting alkoxide intermediate yields the cyanohydrin product. libretexts.org This reaction is significant as it introduces a new carbon atom and creates a versatile functional group that can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to an amino alcohol. openstax.org

Imine Synthesis: The reaction of the formyl group with primary amines yields imines, also known as Schiff bases. redalyc.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acid. A variety of primary amines can be used to generate a diverse range of imine derivatives from this compound.

Interactive Table: Examples of Imine Synthesis

| Reactant (Primary Amine) | Expected Imine Product |

|---|---|

| Aniline (B41778) | 2-chloro-N-(3-((phenylimino)methyl)phenyl)benzamide |

| Benzylamine | N-(3-((benzylimino)methyl)phenyl)-2-chlorobenzamide |

| Methylamine | 2-chloro-N-(3-((methylimino)methyl)phenyl)benzamide |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group is readily oxidized to a carboxylic acid. libretexts.org This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O). The oxidation of this compound would yield 3-(2-chlorobenzamido)benzoic acid, converting the formyl group into a carboxyl group. This reaction is a fundamental transformation in organic synthesis for producing aryl carboxylic acids. organic-chemistry.org

Reduction Reactions to Alcohol Derivatives

The formyl group can be easily reduced to a primary alcohol (a hydroxymethyl group). Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The resulting alkoxide is then protonated during workup to give the alcohol. For this compound, this reduction yields 2-chloro-N-(3-(hydroxymethyl)phenyl)benzamide.

Olefination Reactions

Olefination reactions convert the carbonyl group of an aldehyde into a carbon-carbon double bond (an alkene).

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.org The ylide attacks the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome (E or Z alkene) depends on the nature of the substituents on the ylide. organic-chemistry.org Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. tcichemicals.comconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org A key advantage of the HWE reaction is that it predominantly forms the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org

Interactive Table: Examples of Olefination Reactions

| Reaction Type | Reagent | Expected Alkene Product |

|---|---|---|

| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-chloro-N-(3-vinylphenyl)benzamide |

| Wittig | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(3-(2-chlorobenzamido)phenyl)acrylate |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | (E)-Ethyl 3-(3-(2-chlorobenzamido)phenyl)acrylate |

Condensation Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, malononitrile, or ethyl acetoacetate. sigmaaldrich.com The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270). researchgate.net The base deprotonates the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com

Interactive Table: Examples of Knoevenagel Condensation

| Active Methylene Compound | Expected Condensation Product |

|---|---|

| Malononitrile | 2-((3-(2-chlorobenzamido)phenyl)methylene)malononitrile |

| Diethyl malonate | Diethyl 2-((3-(2-chlorobenzamido)phenyl)methylene)malonate |

| Nitromethane | 2-chloro-N-(3-(2-nitrovinyl)phenyl)benzamide |

Reactivity at the Benzamide (B126) N-H and Carbonyl Functionalities

The benzamide group is significantly less reactive than the formyl group. The lone pair of electrons on the nitrogen atom is delocalized into the amide carbonyl group, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

However, the amide N-H proton is weakly acidic and can be removed by a strong base. The resulting anion can potentially act as a nucleophile. The amide group can also participate in intermolecular hydrogen bonding, where the N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. This interaction is a common feature in the crystal structures of related benzamide compounds, often leading to the formation of infinite chains or other supramolecular assemblies. nih.govnih.gov

Under forcing conditions, such as prolonged heating with strong acid or base, the amide bond can be hydrolyzed. This would break the molecule into 2-chlorobenzoic acid and 3-aminobenzaldehyde (B158843).

Exploration of the 2-Chloro Substituent's Influence on Aromatic Reactivity

The chlorine atom on the benzoyl ring is a key reactive site, enabling a variety of transformations that are fundamental to modern organic synthesis.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, the carbonyl group of the amide is directly ortho to the chlorine atom. This group is electron-withdrawing, which activates the ipso-carbon towards nucleophilic attack and helps to stabilize the negative charge in the Meisenheimer intermediate. Consequently, the chlorine atom can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines, particularly under elevated temperatures.

Table 3: Potential SNAr Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-methoxy-N-(3-formylphenyl)benzamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-N-(3-formylphenyl)benzamide |

| Amine | Piperidine | 2-(piperidin-1-yl)-N-(3-formylphenyl)benzamide |

The chlorine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a biaryl linkage at the C-2 position.

Heck Coupling: In the Heck reaction, the aryl chloride is coupled with an alkene under palladium catalysis to form a new, substituted alkene. This provides a route to introduce vinyl groups at the C-2 position.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a dual catalyst system of palladium and copper. It is a highly effective method for forming aryl-alkyne bonds.

Other important cross-coupling reactions, such as the Buchwald-Hartwig amination (coupling with amines) and Stille coupling (coupling with organostannanes), are also feasible at this position.

Table 4: Overview of Cross-Coupling Reactions at the Chloro Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base | Product |

|---|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, or other phosphine ligands | K₂CO₃, Cs₂CO₃ | 2-aryl-N-(3-formylphenyl)benzamide |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 2-vinyl-N-(3-formylphenyl)benzamide |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 2-alkynyl-N-(3-formylphenyl)benzamide |

Intramolecular Cyclization Pathways and Ring Closure Reactions

The presence of multiple reactive sites—the formyl group, the amide N-H, and the 2-chloro substituent—within the same molecule creates opportunities for intramolecular cyclization reactions to form various heterocyclic systems. nih.gov

One plausible pathway is an intramolecular nucleophilic addition of the amide nitrogen onto the formyl group's carbonyl carbon. This could be promoted by acid or base catalysis to form a cyclic hemiaminal, which could then dehydrate to form a 3,1-benzoxazine derivative or a related fused heterocyclic system.

Alternatively, under reductive amination conditions (e.g., using a reducing agent like sodium cyanoborohydride), the formyl group could react with the amide nitrogen, followed by reduction and subsequent intramolecular cyclization onto the benzoyl portion of the molecule.

Furthermore, intramolecular versions of the reactions discussed previously could be envisioned. For example, a palladium-catalyzed intramolecular Heck-type reaction could occur if a suitable unsaturated tether were installed on the amide nitrogen. Similarly, intramolecular cyclization involving the ortho-lithiated species generated via DoM or an intramolecular SNAr reaction could lead to the formation of complex, polycyclic structures. mit.edursc.org

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chlorobenzoic acid |

| 3-aminobenzaldehyde |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| n-butyllithium |

| sec-butyllithium (B1581126) |

| Iodomethane |

| Acetone |

| Dimethyl disulfide |

| Hexachloroethane |

| Trimethylsilyl chloride |

| Sodium Methoxide |

| Sodium Thiophenoxide |

| Piperidine |

| Sodium Hydroxide (B78521) |

| 2-methoxy-N-(3-formylphenyl)benzamide |

| 2-(phenylthio)-N-(3-formylphenyl)benzamide |

| 2-(piperidin-1-yl)-N-(3-formylphenyl)benzamide |

| N-(3-formylphenyl)salicylamide |

| 2-aryl-N-(3-formylphenyl)benzamide |

| 2-vinyl-N-(3-formylphenyl)benzamide |

| 2-alkynyl-N-(3-formylphenyl)benzamide |

| 2-amino-N-(3-formylphenyl)benzamide |

| 3,1-benzoxazine |

Formation of Heterocyclic Systems from Reactive Functionalities

The presence of the formyl (aldehyde) group in conjunction with the amide nitrogen on the same aromatic ring provides a classical framework for intramolecular cyclization reactions to form nitrogen-containing heterocycles, most notably quinazolinones. These reactions typically proceed under acidic or thermal conditions where the formyl group is activated toward nucleophilic attack by the amide nitrogen.

One of the primary pathways involves an acid-catalyzed intramolecular cyclization. In this process, the formyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The adjacent amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a cyclic hemiaminal intermediate. Subsequent dehydration leads to the formation of a stable, fused heterocyclic system, such as a quinazolinone derivative. The general mechanism for such transformations has been well-established in the synthesis of various quinazolinone-based alkaloids and pharmacologically active compounds. orientjchem.orgnih.gov

Another potential cyclization strategy is analogous to the Pictet-Spengler reaction. wikipedia.orgjk-sci.com This reaction traditionally involves the condensation of a β-arylethylamine with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form a new ring. nih.govyoutube.com For this compound, the amide nitrogen and the formyl group can generate an N-acyliminium ion intermediate under acidic conditions. This powerful electrophile could then be attacked by the electron-rich benzoyl ring in an intramolecular Friedel-Crafts-type reaction, leading to novel tricyclic structures. beilstein-journals.org The viability and regioselectivity of this pathway would be influenced by the electronic nature of the benzoyl ring, which is slightly deactivated by the ortho-chloro substituent.

The table below summarizes key parameters for typical reactions used to form heterocyclic systems from precursors containing amide and aldehyde functionalities.

| Reaction Type | Typical Conditions | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Protic acid (e.g., H₂SO₄, p-TsOH), heat | Cyclic hemiaminal / N-Acyliminium ion | Quinazolinones | orientjchem.org |

| Pictet-Spengler Type Reaction | Protic or Lewis acid (e.g., TFA, BF₃·OEt₂) | N-Acyliminium ion | Tricyclic fused heterocycles | jk-sci.commdpi.com |

| Base-Mediated Cyclization | Base (e.g., K₂CO₃, t-BuOK), sometimes with Cu catalyst | Ambident carboxamide anion | Triazole-fused lactams | rsc.org |

Annulation Strategies Involving C-H Activation

The benzamide moiety is a well-established and robust directing group for transition-metal-catalyzed ortho-C–H activation. nih.govresearchgate.net In this compound, the amide can direct a catalyst to the ortho-C–H bond of the 2-chlorobenzoyl ring, enabling annulation reactions with various coupling partners to construct polycyclic aromatic systems like isoquinolinones. Catalysts based on rhodium(III), palladium(II), and cobalt are highly effective for this type of transformation. rsc.orgnih.govnih.gov

The reaction typically begins with the coordination of the metal center to the amide oxygen, followed by the cleavage of the ortho-C–H bond in a concerted metalation-deprotonation (CMD) step to form a five-membered metallacycle intermediate. This intermediate is the key species that subsequently reacts with an external coupling partner, such as an alkyne or an alkene. For instance, in a rhodium(III)-catalyzed reaction, the metallacycle can undergo migratory insertion of an alkyne, followed by reductive elimination to yield a 3,4-disubstituted isoquinolinone and regenerate the active catalyst. nih.gov

Notably, the presence of the ortho-chloro substituent is generally tolerated in such C–H activation cycles. Studies on similar substrates have shown that C–H bond activation is often kinetically favored over the oxidative addition into the C–Cl bond, allowing for selective functionalization. nih.gov This chemoselectivity makes C–H activation a powerful tool for the late-stage functionalization of complex molecules. The formyl group on the N-phenyl ring is expected to be compatible with these reaction conditions, offering a handle for subsequent synthetic modifications.

The following table outlines representative conditions for transition-metal-catalyzed C-H activation and annulation of benzamide substrates.

| Catalyst System | Coupling Partner | Typical Oxidant/Additive | Solvent | Product | Reference |

|---|---|---|---|---|---|

| [Cp*RhCl₂]₂ / AgSbF₆ | Alkynes | AgSbF₆ (Lewis acid) | t-BuOH or DCE | Isoquinolinones | nih.govrsc.org |

| Pd(OAc)₂ / Ligand | Aryl Halides | K₂CO₃ or Ag₂CO₃ | Toluene or DMF | Biphenyl-2-carboxamides | researchgate.net |

| Co(acac)₂ / Base | Fluorinated Alkynes | AgNO₃ / KOAc | TFE | Fluoroalkylated Isoquinolinones | nih.gov |

Advanced Studies on Reaction Kinetics and Proposed Mechanistic Pathways

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

In the context of transition-metal-catalyzed C–H activation, mechanistic studies often involve a combination of kinetic experiments, isotopic labeling, and computational analysis. A key experiment to determine if C–H bond cleavage is the rate-determining step is the measurement of the kinetic isotope effect (KIE). acs.org This is achieved by comparing the initial reaction rates of the standard substrate and its deuterated analogue (where the ortho-hydrogen on the benzoyl ring is replaced by deuterium). A significant primary KIE value (kH/kD > 2) indicates that the C–H bond is broken in the rate-determining step, which is characteristic of the concerted metalation-deprotonation (CMD) pathway. acs.org

The generally accepted catalytic cycle for the Rh(III)-catalyzed annulation of a benzamide with an alkyne is as follows:

Ligand Exchange: The catalyst precursor reacts with the benzamide substrate.

C–H Activation: The amide directs the Rh(III) center to the ortho-C–H bond, forming a five-membered rhodacycle intermediate via a CMD process. This is often the turnover-limiting step.

Alkyne Coordination & Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond, forming a seven-membered rhodacycle.

Reductive Elimination: This step results in the formation of the C-N bond of the isoquinolinone ring, releasing the product.

Catalyst Regeneration: Protonolysis of the resulting rhodium species regenerates the active Rh(III) catalyst, completing the cycle. rsc.orgchemrxiv.org

Detailed mechanistic and kinetic studies on related systems provide a robust framework for predicting and understanding the reactivity of this compound.

| Mechanistic Step (C-H Activation) | Experimental Evidence | Significance | Reference |

|---|---|---|---|

| Concerted Metalation-Deprotonation (CMD) | Primary Kinetic Isotope Effect (KIE > 2) | Confirms C-H bond cleavage is rate-determining. | acs.org |

| Formation of Metallacycle Intermediate | Isolation and X-ray characterization of palladacycle or rhodacycle intermediates. | Provides direct evidence for the proposed intermediate structure. | chemrxiv.org |

| Reversibility of C-H Activation | H/D exchange experiments at the ortho position without product formation. | Determines if the initial C-H activation step is reversible or irreversible. | acs.org |

| Reductive Elimination | Computational studies (DFT), product analysis. | Identifies the final bond-forming step that releases the product. | proceedings.science |

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 2 Chloro N 3 Formylphenyl Benzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., 2D NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-chloro-N-(3-formylphenyl)benzamide.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide primary evidence for the compound's structure. The ¹H NMR spectrum would be expected to show distinct signals for the formyl proton (-CHO), the amide proton (N-H), and the aromatic protons on both phenyl rings. The chemical shifts (δ) and coupling constants (J) of these signals would confirm the substitution patterns. For instance, the formyl proton would appear as a singlet in the downfield region (typically 9-10 ppm). The ¹³C NMR spectrum would show characteristic peaks for the amide carbonyl, formyl carbonyl, and the various aromatic carbons.

Conformational Analysis: Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.

Solid-State NMR (ssNMR): In the absence of a single crystal suitable for X-ray diffraction, ssNMR could be employed to study the compound's structure in the solid state. This technique is sensitive to the local environment of nuclei and can provide information on molecular packing and polymorphism.

A hypothetical data table for the types of information obtained from NMR is presented below.

| NMR Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shifts and coupling constants of all protons (amide, formyl, aromatic). |

| ¹³C NMR | Chemical shifts of all unique carbon atoms (carbonyls, aromatic, etc.). |

| COSY | Connectivity between coupled protons within each aromatic ring. |

| HSQC/HMBC | Correlation of protons to their attached carbons; long-range C-H connectivity. |

| NOESY | Through-space correlations to determine solution-state conformation. |

| Solid-State NMR | Structural information in the solid phase, including polymorphism. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For this compound (molecular formula C₁₄H₁₀ClNO₂), HRMS would provide an extremely accurate mass measurement of the molecular ion. This measured mass can be compared to the calculated theoretical mass to confirm the elemental formula with high confidence, distinguishing it from other potential compounds with the same nominal mass. The technique's high resolution and accuracy are essential for verifying the identity of a newly synthesized compound.

| Parameter | Value for C₁₄H₁₀ClNO₂ |

| Molecular Formula | C₁₄H₁₀ClNO₂ |

| Theoretical Monoisotopic Mass | 259.0400 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 260.0473 Da |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

Functional Group Identification: For this compound, the IR and Raman spectra would exhibit characteristic vibrational bands. Key expected frequencies include the N-H stretching vibration (around 3300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and two distinct carbonyl (C=O) stretching bands. One carbonyl stretch, corresponding to the amide group, would be expected around 1650-1680 cm⁻¹, while the second, from the formyl group, would appear at a higher frequency, typically 1690-1710 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region at lower wavenumbers.

Hydrogen Bonding Analysis: The position and shape of the N-H and C=O stretching bands are highly sensitive to hydrogen bonding. In the solid state, intermolecular N-H···O=C hydrogen bonds between the amide groups of adjacent molecules are expected. This interaction would cause a broadening and a shift to lower frequency for the N-H stretching band compared to its position in a dilute solution in a non-polar solvent. researchgate.net Similar shifts in the amide C=O band could also be observed, providing evidence for the specific nature of the hydrogen bonding network. nih.gov

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Information Provided |

| N-H (Amide) | 3200-3400 | Presence of amide group; shifts indicate hydrogen bonding. |

| C=O (Amide) | 1650-1680 | Presence of amide carbonyl; shifts indicate hydrogen bonding. |

| C=O (Formyl) | 1690-1710 | Presence of aldehyde functional group. |

| Aromatic C-H | 3000-3100 | Presence of aromatic rings. |

| C-Cl | 600-800 | Presence of chloro-substituent. |

X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound were obtained, this technique would provide a wealth of information.

Molecular Structure: It would confirm the molecular connectivity and provide precise measurements of all bond lengths, bond angles, and torsion (dihedral) angles. This data would reveal the planarity of the amide group and the relative orientations of the two aromatic rings. For instance, studies on similar benzanilides show that the dihedral angle between the benzoyl and aniline (B41778) rings can vary significantly depending on the substitution pattern. researchgate.netnih.govnih.govnih.gov

Conformation: The solid-state conformation would be established, including the orientation of the ortho-chloro substituent relative to the amide carbonyl (syn or anti) and the conformation of the formyl group. In many related structures, the N-H and C=O bonds of the amide linkage adopt a trans conformation. nih.gov

| Crystallographic Parameter | Information Revealed for this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths & Angles | Precise intramolecular geometric parameters. |

| Torsion Angles | Conformational details, such as the twist between the phenyl rings. |

| Hydrogen Bond Geometry | Distances and angles of N-H···O interactions, confirming their presence and strength. |

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Analysis

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and probe its chromophoric and fluorophoric properties. The aromatic rings and carbonyl groups in this compound constitute a chromophore that absorbs UV light.

UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, would show absorption bands corresponding to π→π* and n→π* electronic transitions within the benzamide (B126) system. The positions (λ_max) and intensities (molar absorptivity, ε) of these bands provide insight into the electronic structure of the conjugated system.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may exhibit fluorescence. A fluorescence spectrum would reveal the emission wavelength(s) and the quantum yield. The presence and characteristics of fluorescence depend on the molecular structure and rigidity, as well as the nature of the excited state.

Advanced Chiroptical Methods (e.g., Circular Dichroism) for Chiral Analogues

The parent compound, this compound, is achiral and therefore would not be active in chiroptical measurements. However, if a chiral derivative were synthesized—for example, by introducing a chiral center into the molecule—then advanced chiroptical methods like Circular Dichroism (CD) spectroscopy would be applicable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral analogue, the CD spectrum would provide unique information about its absolute configuration and conformation in solution, which cannot be obtained from other spectroscopic techniques like NMR or UV-Vis.

Computational Chemistry and Theoretical Investigations of 2 Chloro N 3 Formylphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can determine various molecular properties, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally signifies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been employed to determine their electronic properties. researchgate.netresearchgate.net Studies on similar chlorinated phenyl benzamides have shown that substitutions on the phenyl rings can significantly influence the HOMO-LUMO gap. researchgate.net For instance, additional chlorination has been observed to increase the band gap in some phenyl benzamide structures. researchgate.net The HOMO-LUMO gap is instrumental in predicting the molecule's polarizability and its potential for charge transfer interactions within the molecule, which are key to its reactivity. nih.gov A lower HOMO-LUMO energy gap is associated with higher chemical reactivity, biological activity, and polarizability. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference Method |

|---|---|---|---|---|

| Benzamide | - | - | 5.611 | DFT researchgate.net |

| 3-Fluorobenzamide | - | - | - | DFT/B3LYP/6-311++G(d,p) researchgate.net |

| 4-chloro-phenyl-benzamide | - | - | 0.74 | Quantum-Espresso researchgate.net |

| 2-chloro-3-chloro-phenyl-benzamide | - | - | 3.08 | Quantum-Espresso researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping, calculated using methods like DFT, helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For similar N-(aryl)-amides, crystal structure analysis has revealed specific dihedral angles between the amide group and the aromatic rings. nih.govresearchgate.net For example, in 2-chloro-N-(3-methylphenyl)benzamide, the amide group forms dihedral angles of 60.1° and 22.0° with the benzoyl and aniline (B41778) rings, respectively. nih.gov In 2-chloro-N-(2,3-dimethylphenyl)benzamide, these angles are 60.3° and 59.2°. researchgate.net These experimental structures correspond to low-energy states on the PES. Theoretical calculations can map the energy changes associated with the rotation around key dihedral angles, providing a comprehensive understanding of the molecule's flexibility and the stable conformers that are likely to exist. conicet.gov.arresearchgate.net

Prediction of Spectroscopic Parameters via Quantum Mechanical Calculations

Quantum mechanical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, researchers can corroborate experimental data and assign specific spectral features to corresponding molecular motions or atomic environments.

For derivatives of 2-chloro-benzamide, DFT calculations have been successfully used to predict vibrational frequencies. nih.gov The calculated frequencies are often scaled to better match experimental results, with methods like B3LYP/6-31G(d) providing reliable predictions. nih.gov Similarly, theoretical calculations of 1H and 13C NMR chemical shifts for related benzamides have shown good agreement with experimental values, aiding in the structural elucidation of these compounds. researchgate.netnanobioletters.com These computational predictions are crucial for confirming the molecular structure and understanding the influence of substituents on the spectroscopic signatures.

| Spectroscopic Technique | Parameter | Predicted Range | Reference Compound |

|---|---|---|---|

| 1H NMR | Chemical Shift | 1.55 to 8.95 ppm | N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide researchgate.net |

| 13C NMR | Chemical Shift | 127.04 to 193.09 ppm | N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide researchgate.net |

Exploration of Reaction Mechanisms and Transition States via Ab Initio and DFT Pathways

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. Ab initio and DFT methods can be used to map the potential energy surface of a reaction, elucidating the step-by-step pathway from reactants to products. This includes the calculation of activation energies, which determine the reaction rates.

For reactions involving benzamide derivatives, DFT studies have been used to compute the reaction pathways. researchgate.net These studies can identify key transition states and intermediates, providing a detailed molecular-level understanding of the reaction mechanism. researchgate.netscispace.com For example, in the deamination of aziridines, calculations have revealed a two-step mechanism involving a pre-reactive complex and a spiro-type bicyclic transition state. scispace.com Such computational explorations are vital for understanding how 2-chloro-N-(3-formylphenyl)benzamide might be synthesized or how it might react with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as solvent molecules. easychair.orgnih.gov

Solvent effects can significantly influence the behavior of a solute molecule, affecting its conformation, reactivity, and stability. nih.govmdpi.com MD simulations can explicitly model solvent molecules, allowing for the investigation of solute-solvent interactions like hydrogen bonding. easychair.orgnih.gov For molecules with functional groups like the amide and formyl groups in this compound, understanding the dynamics of hydrogen bonding with solvent molecules is crucial for predicting its behavior in solution. nih.gov These simulations can reveal how the solvent influences the conformational equilibrium and the accessibility of reactive sites. nih.govbiu.ac.il

Global Chemical Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO). dergipark.org.trmdpi.com A high electrophilicity index suggests that the molecule is a good electrophile, while a high nucleophilicity index indicates it is a good nucleophile. rsc.org These descriptors are valuable for predicting the reactivity of this compound in various chemical reactions.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.comdergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap. mdpi.comdergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | Quantifies the ability of a species to accept electrons. dergipark.org.tr |

| Nucleophilicity (N) | - | Measures the ability of a species to donate electrons. rsc.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map is color-coded to indicate regions of different electrostatic potential, providing a guide to the molecule's reactive sites. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netnih.gov

For benzamide derivatives, MEP maps typically show negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a site for electrophilic attack and hydrogen bond acceptance. researchgate.netnih.gov The regions around the N-H group and other hydrogen atoms generally show positive potential, indicating their susceptibility to nucleophilic attack. researchgate.netnih.gov The MEP map of this compound would reveal the reactive sites associated with the chloro, formyl, and amide functionalities, offering valuable insights into its intermolecular interactions and chemical reactivity. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the 2 Chloro N 3 Formylphenyl Benzamide Scaffold

Systematic Modification of the Formyl Group for Diverse Functionality

The aldehyde functionality is a cornerstone for a vast array of chemical transformations, allowing for the introduction of a wide range of substituents and structural motifs.

Reductive amination stands as a robust and widely employed method for the conversion of aldehydes into amines. mdpi.comlibretexts.org This two-step, one-pot reaction typically involves the initial formation of an imine or iminium ion via the condensation of the formyl group with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. commonorganicchemistry.commasterorganicchemistry.com

The application of this strategy to 2-chloro-N-(3-formylphenyl)benzamide would enable the synthesis of a library of N-alkyl and N-aryl derivatives at the 3-position of the aniline (B41778) ring. The general reaction scheme is depicted below:

Table 1: Potential Amines for Reductive Amination of this compound

| Amine Type | Example | Resulting Derivative |

| Primary Aliphatic | Methylamine | N-((3-((methylamino)methyl)phenyl)carbamoyl)-2-chlorobenzamide |

| Secondary Aliphatic | Diethylamine | N-((3-((diethylamino)methyl)phenyl)carbamoyl)-2-chlorobenzamide |

| Primary Aromatic | Aniline | N-((3-((phenylamino)methyl)phenyl)carbamoyl)-2-chlorobenzamide |

| Heterocyclic | Piperidine (B6355638) | N-((3-(piperidin-1-ylmethyl)phenyl)carbamoyl)-2-chlorobenzamide |

The choice of amine and reducing agent can be tailored to achieve specific outcomes and accommodate various functional groups within the amine component. This method's broad applicability makes it a powerful tool for generating structural diversity.

The conversion of the formyl group to an alkenyl moiety can be efficiently achieved through Wittig and Knoevenagel condensation reactions.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene. wikipedia.orglibretexts.org The nature of the substituents on the ylide influences the stereoselectivity of the resulting alkene. stackexchange.com Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. This reaction is highly versatile and tolerates a wide range of functional groups. libretexts.org

The Knoevenagel condensation is another classic method for C-C bond formation, involving the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. tandfonline.comtandfonline.com This reaction is particularly useful for synthesizing α,β-unsaturated compounds. tandfonline.com A variety of substituted benzaldehydes have been successfully employed in Knoevenagel condensations, indicating the applicability of this method to the this compound scaffold. researchgate.netresearchgate.netscielo.br

Table 2: Comparison of Wittig and Knoevenagel Reactions for Alkenyl Derivative Synthesis

| Reaction | Reagents | Typical Product | Key Features |

| Wittig | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene | Broad functional group tolerance, stereoselectivity can be controlled. wikipedia.orglibretexts.org |

| Knoevenagel | Active methylene compound (e.g., malonic acid, ethyl acetoacetate), basic catalyst | α,β-Unsaturated system | Efficient for forming conjugated systems, often uses milder conditions. tandfonline.comtandfonline.com |

These reactions provide access to a diverse range of alkenyl derivatives, which can serve as key intermediates for further functionalization or as final products for biological screening.

The formyl group, in conjunction with the adjacent aromatic ring, can participate in cyclization reactions with various binucleophiles to construct novel heterocyclic systems fused to the central scaffold. The reaction of 3-formylchromones with binucleophiles serves as a good model for the potential reactivity of this compound in similar transformations. researchgate.net

For instance, reaction with 1,2-diamines could lead to the formation of diazepine (B8756704) rings, while reaction with 1,3-dicarbonyl compounds could yield fused pyran or pyridine (B92270) systems, depending on the specific binucleophile and reaction conditions. These cyclization strategies significantly expand the chemical space accessible from the starting scaffold, introducing rigid, three-dimensional structures that can have profound effects on biological activity.

Synthetic Transformations at the Benzamide (B126) Nitrogen for N-Substitution Patterns

The nitrogen atom of the benzamide linkage is another key site for derivatization. N-alkylation or N-arylation can be achieved under various conditions, typically involving deprotonation of the amide N-H with a suitable base followed by reaction with an electrophile. Common bases include sodium hydride or potassium carbonate, and electrophiles can range from simple alkyl halides to more complex arylating agents. google.comresearchgate.net

Microwave-assisted N-alkylation of benzanilides has been reported as an efficient method. researchgate.net These modifications can influence the conformation of the molecule and its ability to participate in hydrogen bonding, which are critical determinants of biological activity.

Introduction of Diverse Substituents onto the Phenyl Rings via Directed Functionalization

Further diversification can be achieved by introducing substituents onto the two phenyl rings of the this compound scaffold.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The amide group can act as a directing metalation group (DMG), facilitating deprotonation at the ortho position of the benzoyl ring by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. Similarly, the formyl group, or a protected version thereof, could potentially direct metalation on the aniline ring. The rhodium-catalyzed ortho-amidation of benzoic acids, where the carboxylate acts as a removable directing group, provides a precedent for such directed C-H functionalization. nih.gov

Electrophilic aromatic substitution offers another route to functionalize the phenyl rings. researchgate.netlibretexts.org The existing substituents (the chloro group and the amide linkage) will direct incoming electrophiles to specific positions on the rings. The chloro group is a deactivating but ortho-, para-directing group, while the orientation of the amide linkage will influence the substitution pattern on both rings. libretexts.org For instance, bromination of benzanilides can be directed to either the aniline or the benzoyl ring depending on the choice of promoter. nih.gov

Design and Synthesis of Libraries of this compound Analogues for Chemical Screening

The synthetic strategies outlined above can be integrated into a combinatorial chemistry approach to generate large libraries of this compound analogues for high-throughput screening (HTS). nih.govimperial.ac.uk By systematically varying the substituents at the formyl group, the benzamide nitrogen, and the phenyl rings, a diverse collection of compounds can be rapidly synthesized.

Table 3: A Combinatorial Approach to Analogue Synthesis

| Scaffold Position | Derivatization Strategy | Example Building Blocks |

| Formyl Group | Reductive Amination | Library of primary and secondary amines |

| Benzamide Nitrogen | N-Alkylation | Library of alkyl halides |

| Phenyl Rings | Directed ortho-Metalation | Library of electrophiles (e.g., aldehydes, ketones, CO₂) |

The resulting compound libraries can then be screened against various biological targets to identify "hit" compounds with desired activities. nih.govacs.org High-throughput screening of such focused libraries is a cornerstone of modern drug discovery, enabling the rapid identification of lead compounds for further optimization. nih.gov The structural diversity encoded within the library is crucial for exploring the SAR and identifying key structural features responsible for biological activity.

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Resolution

A comprehensive review of the scientific literature did not yield specific examples of the stereoselective synthesis of chiral derivatives or the enantiomeric resolution of analogues based on the this compound scaffold. The existing research primarily focuses on the synthesis and structural characterization of achiral derivatives of related benzanilides. Therefore, this section will discuss potential and general strategies that could be employed for the asymmetric synthesis and resolution of chiral derivatives, based on established principles in organic chemistry.

The aldehyde functional group on the this compound scaffold serves as a key handle for introducing chirality. Stereoselective synthesis would involve reactions that convert the prochiral aldehyde into a chiral center with a high degree of control over the stereochemical outcome. Potential strategies could include:

Asymmetric Nucleophilic Addition: The formyl group is susceptible to nucleophilic attack. The use of chiral reagents or catalysts can direct the addition to one of the two enantiotopic faces of the aldehyde, leading to the formation of chiral secondary alcohols. For instance, asymmetric reduction using chiral borane (B79455) reagents or catalytic asymmetric alkylation or arylation could be explored.

Organocatalysis: Chiral amine catalysts, such as those derived from proline, could be used to activate the aldehyde towards stereoselective additions, for example, in asymmetric aldol (B89426) or Michael reactions.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Oxidoreductases could be employed for the enantioselective reduction of the aldehyde to a chiral alcohol, or for the reverse oxidation. Similarly, lyases could catalyze the stereoselective addition of nucleophiles to the carbon-oxygen double bond.

Should a racemic or diastereomeric mixture of a chiral derivative be synthesized, enantiomeric resolution would be necessary to isolate the pure enantiomers. Standard resolution techniques that could be applicable include:

Formation of Diastereomeric Salts: If the chiral derivative contains an acidic or basic functional group, it could be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. libretexts.org These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgwikipedia.org Once separated, the pure enantiomers can be recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of enantiomers. nih.govnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. Various types of CSPs are commercially available, and the selection would depend on the specific properties of the derivative to be resolved.

It must be reiterated that the strategies outlined above are general and hypothetical. The successful application to the this compound scaffold would require dedicated experimental investigation and optimization.

Advanced Applications As a Chemical Scaffold and Building Block in Organic Synthesis and Materials Science Research

Role as a Precursor in Multi-Step Organic Synthesis of Complex Molecular Architectures

While specific examples of multi-step syntheses starting from 2-chloro-N-(3-formylphenyl)benzamide to produce complex, named molecular architectures are not extensively detailed in publicly available literature, its structural features suggest a high potential for such applications. The aldehyde group can undergo a wide array of transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to build carbon-carbon and carbon-heteroatom bonds. The chloro- and amide-functionalized aromatic rings provide further sites for modification through cross-coupling reactions or aromatic substitution, allowing for the elaboration of intricate molecular frameworks.

Exploration as a Building Block for Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Compounds bearing aldehyde functionalities are well-known precursors for a variety of heterocyclic systems. For instance, 2-chloro-3-formyl quinoline, a structurally related compound, serves as a starting material for the synthesis of quinolinylchalcones, which can then be converted to pyrazolines, oxazoles, and pyrimidines. researchgate.net Similarly, other chloro- and formyl-bearing aromatic compounds are utilized in the preparation of diverse heterocyclic systems. researchgate.net The formyl group of this compound can readily participate in condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, which can subsequently cyclize to generate a wide range of nitrogen-containing heterocycles.

Utilization as a Ligand Precursor in Organometallic Catalysis Research

The development of novel ligands is crucial for advancing the field of organometallic catalysis. While direct applications of this compound as a ligand precursor are not prominently reported, its structure contains the necessary elements for modification into effective ligands. The nitrogen and oxygen atoms of the amide group, as well as the oxygen of the formyl group, can act as coordination sites for metal ions. Furthermore, the aldehyde can be transformed into other functional groups, such as amines or phosphines, which are common coordinating moieties in catalyst design. The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides demonstrates how related structures can be elaborated for such purposes. google.com

Investigations into its Utility as a Monomer or Linker in Polymer or Supramolecular Chemistry Research

The bifunctional nature of this compound, possessing a reactive aldehyde and a site for potential further functionalization on the chlorinated ring, makes it a candidate for use as a monomer or linker in polymer and supramolecular chemistry. For example, the synthesis of well-defined poly(N-H benzamide-co-N-octyl benzamide)s illustrates the use of benzamide (B126) derivatives in creating novel polymeric materials. mdpi.com The aldehyde group could be utilized in polymerization reactions, such as polycondensation, to form novel polymer backbones. In the realm of supramolecular chemistry, the directional hydrogen bonding capabilities of the amide group, coupled with the potential for π-π stacking of the aromatic rings, could be exploited in the design of self-assembling systems. The study of supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides, where molecules are linked by various hydrogen bonds, provides a precedent for the self-assembly of related chloro-amide compounds. nih.gov

Application in Fragment-Based Chemical Research

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for the identification of lead compounds in medicinal chemistry. This approach relies on screening small, low-complexity molecules ("fragments") that can bind to a biological target, which are then optimized and linked to create more potent drug candidates. The benzamide moiety is a common scaffold in many biologically active compounds and is therefore a relevant fragment for such screening libraries. drugdiscoverychemistry.comgoogle.com While the specific inclusion of this compound in fragment libraries is not explicitly documented, its molecular weight and structural features are consistent with those of typical fragments. The aldehyde group provides a reactive handle for covalent fragment screening or for the elaboration of initial hits.

Contribution to the Development of New Synthetic Methodologies

The unique reactivity of the functional groups present in this compound could be harnessed for the development of novel synthetic methods. For example, the interplay between the ortho-chloro substituent and the amide linkage could influence the reactivity of the aromatic ring in unexpected ways, leading to new regioselective transformations. The development of methods for amide synthesis through the in situ generation of chloro- and imido-phosphonium salts showcases the ongoing innovation in reactions involving amide bonds. nih.gov While no new synthetic methodologies have been specifically reported using this compound as a key substrate, its potential for such exploration remains an open area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.